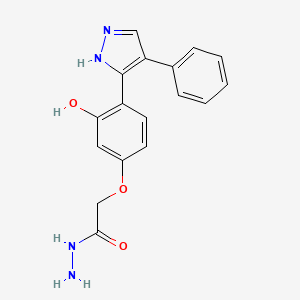

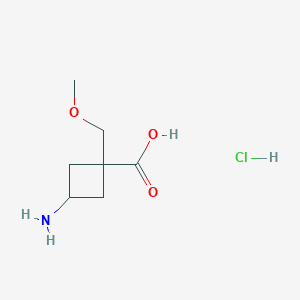

2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole compounds, which include the 1H-pyrazol-3-yl group found in the compound you’re asking about, are known for their extensive biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

Pyrazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are usually evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically confirmed using spectral data analyses, including IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Chemical Reactions Analysis

Pyrazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are prone to possess an extensive range of biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, including proton NMR spectrum and HRESI-MS .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Biological Activities

Antiviral and Cytotoxic Activities : Research into substituted phenoxy acetic acid derivatives, including structures similar to the compound , showed that these compounds did not exhibit significant antiviral activity but were evaluated for their cytotoxicity in human embryonic lung (HEL) cells, highlighting the importance of structural modifications for biological activity enhancement (Yar et al., 2009).

Antimycobacterial Activity : Novel pyrazole derivatives were synthesized and tested for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Some derivatives showed promising activity, indicating their potential as therapeutic agents for tuberculosis (Ali et al., 2007).

Antimicrobial and Antitubercular Activities : Pyrazoline derivatives starting from paracetamol have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating significant efficacy against various pathogens, which suggests their potential in developing new antimicrobial agents (Ahmad et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : Pyrazoline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical studies confirmed their high inhibition efficiency, providing insights into their adsorption mechanism and suggesting their application in corrosion protection strategies (Lgaz et al., 2018).

Anticancer Activities

- Anticancer Potential : Pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibited significant inhibitory activity, indicating their potential as anticancer agents (Abdellatif et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

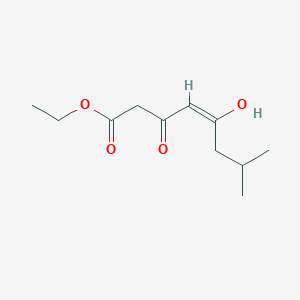

InChI |

InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPOBTVDHYBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)

![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)

![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)

![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)